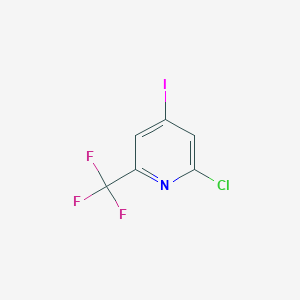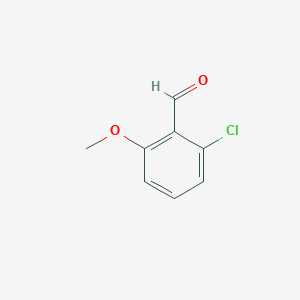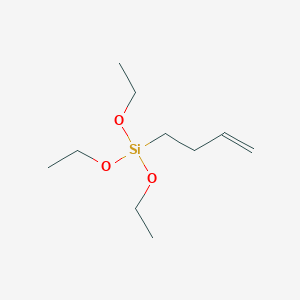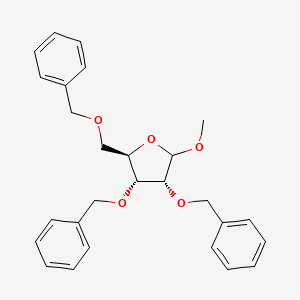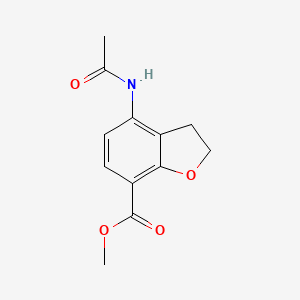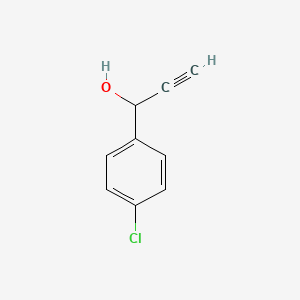
1-(4-Chlorophenyl)prop-2-yn-1-ol
Übersicht
Beschreibung
“1-(4-Chlorophenyl)prop-2-yn-1-ol” is a chemical compound with the molecular formula C9H7ClO . It has a molecular weight of 166.61 . The compound appears as a light yellow oil .
Synthesis Analysis
The synthesis of “1-(4-Chlorophenyl)prop-2-yn-1-ol” involves a reaction that yields a 70% yield . The reaction involves the use of 1H NMR (400 MHz, CDCl3) and 13C NMR (100 MHz, CDCl3) .Molecular Structure Analysis
The InChI code for “1-(4-Chlorophenyl)prop-2-yn-1-ol” is 1S/C9H7ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(4-Chlorophenyl)prop-2-yn-1-ol” appears as a light yellow oil . Its 1H NMR (400 MHz, CDCl3) and 13C NMR (100 MHz, CDCl3) properties have been documented .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
- The compound exhibits significant properties in molecular structure and spectroscopic analysis. The study of similar compounds, like (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, reveals insights into the vibrational wavenumbers, molecular electrostatic potential (MEP) analysis, and hyper-conjugative interactions, which are pivotal in understanding molecular stability and electron density transfer (Najiya et al., 2014).
Crystallography and Molecular Docking
- X-ray crystallography and molecular docking studies are significant in understanding the geometry and potential applications of the compound. For example, research on similar chalcone derivatives, like (2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, provides insights into molecular interactions and potential biological relevance through Hirshfeld surfaces analysis (Salian et al., 2018).
Biological Properties
- Synthesized analogs of 1-(4-Chlorophenyl)prop-2-yn-1-ol, such as 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, have shown pronounced anticonvulsive and peripheral n-cholinolytic activities, which underscore its potential in biomedical research (Papoyan et al., 2011).
Optical and Electronic Properties
- Studies on similar compounds have demonstrated significant linear, second, and third-order nonlinear optical properties. These findings are important for the development of materials for semiconductor devices and suggest potential applications in optoelectronics (Shkir et al., 2019).
Antibacterial Applications
- Derivatives of 1-(4-Chlorophenyl)prop-2-yn-1-ol, such as those containing the 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, have shown promising antibacterial activity. This suggests its utility in developing novel antimicrobial agents (Mehta, 2016).
Synthetic Applications in Organic Chemistry
- The compound's derivatives have applications in synthetic organic chemistry, as demonstrated by the palladium-catalyzed synthesis of various heterocyclic compounds. This process is significant in the development of new pharmaceuticals and other chemical entities (Gabriele et al., 2000).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJLPGPHEDSJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464669 | |
| Record name | 1-(4-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)prop-2-yn-1-ol | |
CAS RN |
29805-11-6 | |
| Record name | 1-(4-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



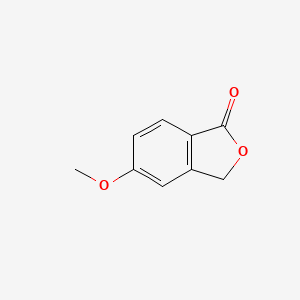


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)


